molecular formula C22H32O5 B3026412 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid

7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid

Cat. No.: B3026412
M. Wt: 381.5 g/mol
InChI Key: OIWTWACQMDFHJG-CLQVKFETSA-N
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Description

Resolvin D1-d5 (RvD1-d5): is a deuterium-labeled derivative of Resolvin D1 (RvD1) . RvD1 is an endogenous pro-resolving mediator of inflammation, derived from omega-3 docosahexaenoic acid during the resolution phase of acute inflammation . Its primary role lies in regulating inflammation and promoting tissue repair.

Biochemical Analysis

Biochemical Properties

Resolvin D1-d5 has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in the regulation of the inflammatory response . For instance, it has been shown to control downstream miR-30e-5p to increase Treg and reduce the differentiation of Th17, repairing the imbalance in the Treg/Th17 ratio .

Cellular Effects

Resolvin D1-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to significantly inhibit the Th17 cells’ differentiation and proliferation . Moreover, it has been found to reduce TNF-α–mediated inflammation in macrophages and enhance phagocytosis of apoptotic cells by macrophages .

Molecular Mechanism

At the molecular level, Resolvin D1-d5 exerts its effects through various mechanisms. It has been shown to reduce inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages . Furthermore, it prevents hepatocyte death by alleviating ER stress-mediated apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resolvin D1-d5 change over time. It has been observed that Resolvin D1-d5 treatment prevents the more pronounced anxious-like and reduced the depressive-like behaviors of experimental-T1DM animals and significantly improves the plasma glucose levels .

Dosage Effects in Animal Models

The effects of Resolvin D1-d5 vary with different dosages in animal models. For instance, in a mouse model of myocardial ischemia repefusuin (MI/R) injury, intravenous injection of Resolvin D1-d5 resulted in the enrichment of Resolvin D1-d5 in the injured area, which in turn promotes clearance of dead cells, production of specialized pro-resolving mediators (SPMs), and angiogenesis during injury repair, effectively improving cardiac function .

Metabolic Pathways

Resolvin D1-d5 is involved in various metabolic pathways. It is synthesized through the stereo-selective transformation of essential fatty acids, resulting in molecules dynamically modulated during inflammation and possessing strong immunoregulatory properties .

Subcellular Localization

It is known that Resolvin D1-d5 plays a key role in preventing bone resorption and other pathophysiological changes associated with arthritis .

Preparation Methods

Synthetic Routes:

The synthesis of RvD1-d5 involves incorporating deuterium atoms into the Resolvin D1 structure. Specific synthetic routes are not widely documented, but deuterium substitution can occur at various positions within the molecule.

Industrial Production:

Industrial-scale production methods for RvD1-d5 are not well-established due to its specialized use as an internal standard in analytical techniques.

Chemical Reactions Analysis

RvD1-d5 is a lipid mediator, and its chemical behavior is influenced by its structure. Here are some key aspects:

    Reactions: RvD1-d5 may undergo various reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are limited.

    Common Reagents and Conditions: Specific reagents and conditions for RvD1-d5 reactions are not widely reported.

    Major Products: The major products resulting from RvD1-d5 reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

RvD1-d5 has garnered interest in several scientific fields:

Comparison with Similar Compounds

While RvD1-d5 is unique due to its deuterium labeling, it belongs to the broader family of resolvins derived from polyunsaturated fatty acids. Other related compounds include RvD1 (non-deuterated), RvD2, and RvD3.

Properties

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWTWACQMDFHJG-CLQVKFETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Reactant of Route 2
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Reactant of Route 3
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Reactant of Route 4
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Reactant of Route 5
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Reactant of Route 6
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid

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